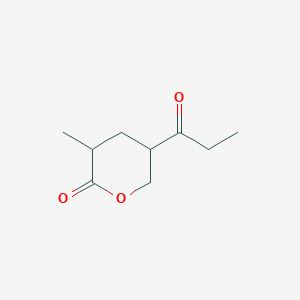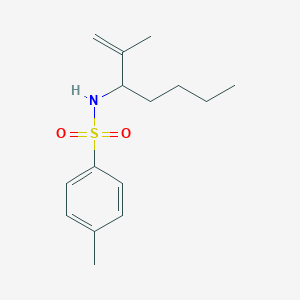
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide is an organic compound with a complex structure that includes a benzene ring, a sulfonamide group, and an aliphatic chain with a double bond
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide typically involves multiple steps:
Formation of the Aliphatic Chain: The aliphatic chain with a double bond can be synthesized through various methods, such as the Wittig reaction or the use of Grignard reagents.
Attachment to the Benzene Ring: The aliphatic chain is then attached to the benzene ring through a Friedel-Crafts alkylation reaction.
Introduction of the Sulfonamide Group:
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Continuous Flow Reactors: To ensure consistent quality and yield.
Catalysts: Such as Lewis acids for the Friedel-Crafts reaction.
Purification Techniques: Including distillation and recrystallization to obtain the pure compound.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form a saturated aliphatic chain.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including hydrogen gas with a palladium catalyst.
Nucleophiles: Such as amines or alcohols for substitution reactions.
Major Products
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Saturated aliphatic chains.
Substitution Products: Various substituted sulfonamides.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide involves:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways: Inhibition of enzyme activity or disruption of cellular processes.
Effects: Leading to antimicrobial activity or other biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-(2-methylhept-1-en-3-yl)benzene-1-sulfonamide: Unique due to its specific aliphatic chain and sulfonamide group.
Other Sulfonamides: Such as sulfanilamide, which has different aliphatic chains and functional groups.
Uniqueness
Structural Features: The combination of a benzene ring, sulfonamide group, and aliphatic chain with a double bond makes it distinct.
Chemical Properties:
Eigenschaften
CAS-Nummer |
90036-68-3 |
|---|---|
Molekularformel |
C15H23NO2S |
Molekulargewicht |
281.4 g/mol |
IUPAC-Name |
4-methyl-N-(2-methylhept-1-en-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-5-6-7-15(12(2)3)16-19(17,18)14-10-8-13(4)9-11-14/h8-11,15-16H,2,5-7H2,1,3-4H3 |
InChI-Schlüssel |
BNFHDYURZBTLCT-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(C(=C)C)NS(=O)(=O)C1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(2,3-Diphenyloxiran-2-yl)methyl]-1H-imidazole](/img/structure/B14376889.png)
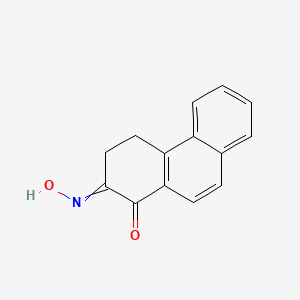
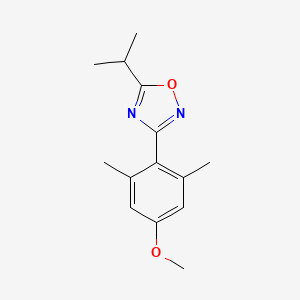
![2-{4-[(2-Cyclohexylpropan-2-yl)oxy]anilino}heptanoic acid](/img/structure/B14376914.png)

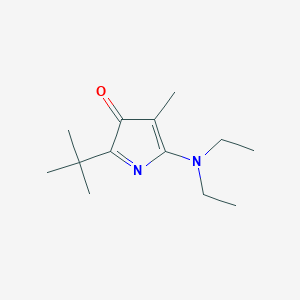

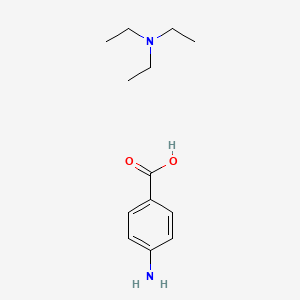

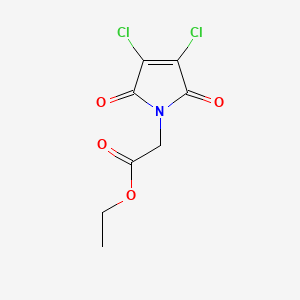
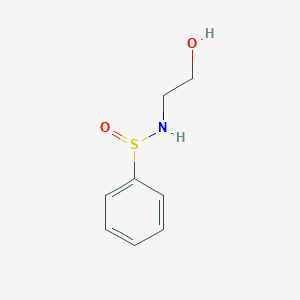
![3-(4-Methoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanal](/img/structure/B14376945.png)
